methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate
Description
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a carbamate derivative featuring a sulfonamide group linked to an (E)-configured styrenyl (2-phenylethenyl) moiety. The (E)-stereochemistry indicates a trans arrangement of substituents around the double bond, which may influence its physicochemical and biological properties. Carbamates are widely studied for their roles in medicinal chemistry and agrochemicals due to their stability and ability to act as prodrugs or enzyme inhibitors.
Properties
IUPAC Name |
methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)11-12-17(14,15)8-7-9-5-3-2-4-6-9/h2-8,12H,1H3,(H,11,13)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUADGBHDMYGDW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NNS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and selectivity. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective and recoverable heterogeneous catalysts for the synthesis of carbamates . These catalysts offer advantages such as easy recovery and recyclable stability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The pathways involved may include the formation of carbamate intermediates, which can further react with nucleophilic residues in proteins.
Comparison with Similar Compounds
(E)-Methyl Methylsulfanyl(Phenylamino)methylene Carbamates
Structural Differences :
- Target Compound: Sulfonylamino (-SO₂-NH-) group attached to styrenyl.
- Analog: Methylsulfanyl (-S-CH₃) group instead of sulfonylamino .
Synthesis: The analog is synthesized via Beckmann rearrangement of nitroketene S,N-acetals in triflic acid. The target compound may employ similar strategies but requires sulfonation steps to introduce the -SO₂-NH- group .
Properties :
Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate
Structural Differences :
Functional Impact :
Substituted Sulfonylamino Aryl Methyl Cyclopropanecarboxamides
Structural Differences :
- Target Compound : Styrenyl-sulfonamide-carbamate.
- Analog: Cyclopropanecarboxamide core with sulfonylamino-aryl substituents .
Key Features :
2-Cyano-N-[(Methylamino)carbonyl]acetamide
Structural Differences :
- Target Compound : Carbamate with sulfonamide-styrenyl.
- Analog: Acetamide with cyano and methylaminocarbonyl groups .
Reactivity and Toxicity :
- The cyano group in the analog is strongly electron-withdrawing, increasing susceptibility to nucleophilic attack.
- Limited toxicological data for the analog underscores the need for caution in handling carbamate derivatives, though sulfonamide groups generally improve safety profiles .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | (E)-Styrenyl, sulfonylamino | Carbamate, sulfonamide | Enzyme inhibition, agrochemicals |
| (E)-Methyl methylsulfanyl analog | Methylsulfanyl, phenylamino | Carbamate, thioether | Intermediate in organic synthesis |
| Benzamide-ethyl-sulfonyl carbamate | Chloro-methoxybenzamide, ethyl linker | Carbamate, sulfonamide, amide | Pharmaceutical lead compound |
| Cyclopropanecarboxamide analog | Cyclopropane, aryl sulfonamide | Carboxamide, sulfonamide | Agrochemicals, covalent inhibitors |
| Cyano-acetamide | Cyano, methylaminocarbonyl | Acetamide, carbamoyl | Reactive intermediate |
Biological Activity
Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a compound of interest due to its potential biological activities, particularly in the context of pest management and its effects on mammalian systems. This article reviews its biological activity, focusing on mechanisms of action, metabolic effects, and toxicological profiles supported by diverse research findings.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds, which are known for their role as pesticides. The structural formula can be represented as follows:
This compound features a sulfonyl group attached to a carbamate moiety, contributing to its biological activity.
Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions. This mechanism results in overstimulation of cholinergic receptors, which can manifest various physiological effects such as muscle twitching, respiratory distress, and central nervous system (CNS) disturbances .
Key Mechanisms:
- AChE Inhibition : Carbamates bind reversibly to AChE, causing prolonged neurotransmitter action.
- Endocrine Disruption : Some studies suggest that methyl carbamates may disrupt endocrine functions, potentially affecting metabolic pathways and reproductive health .
Toxicological Studies
Research indicates that exposure to methyl carbamate derivatives can lead to significant metabolic alterations. A study involving methomyl (a related compound) demonstrated that exposure disrupted hepatic xenobiotic metabolism without causing liver injury. Notably, it increased triglyceride levels and altered glucose metabolism in mice . These findings suggest that this compound may exhibit similar metabolic disruptions.
Table 1: Summary of Toxicological Effects
Case Studies
Several case studies have documented the acute effects of carbamate poisoning. Symptoms include excessive salivation, gastrointestinal distress, and neurological manifestations such as seizures and coma. Children exhibit different clinical presentations compared to adults, often showing more pronounced CNS symptoms .
Potential Applications
Due to its biological activity, this compound is being investigated for potential applications in pest control. Its ability to disrupt metabolic processes in target organisms makes it a candidate for further development as an insecticide. However, the implications for non-target species and human health necessitate thorough evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
